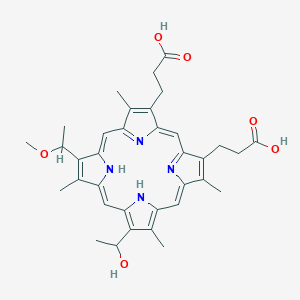

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin

Description

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYWLKUTUDKOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protoporphyrin IX Dimethyl Ester as a Precursor

Protoporphyrin IX dimethyl ester serves as a versatile starting material for synthesizing deuteroporphyrin derivatives. Key steps include:

-

Reduction of Vinyl Groups : Sodium borohydride (NaBH₄) in methanol reduces vinyl substituents to hydroxyethyl groups. For example, photoprotoporphyrin dimethyl ester isomers are reduced to 2-(2-hydroxyethyl)-deuteroporphyrin derivatives.

-

Oxidation and Condensation : Sodium periodate (NaIO₄) oxidizes hydroxyethyl groups to aldehydes, which undergo malonic acid condensation to form methoxycarbonylvinyl side chains. Subsequent esterification with methanol introduces methoxyethyl groups.

Example Reaction Pathway:

-

Reduction :

-

Oxidation and Alkylation :

Key Data:

| Step | Reagents/Conditions | Yield | Purity (mp) |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 1 hr, RT | 72% | 220–222°C |

| Malonic Condensation | Malonic acid, Piperidine, 80°C | 78% | 192–194°C |

Ultrasound-Assisted Esterification

Deuterohemin as a Starting Material

A modern approach utilizes deuterohemin (iron-containing deuteroporphyrin) under ultrasound irradiation for efficient esterification:

Adaptation for Target Compound:

Key Data:

| Parameter | Value |

|---|---|

| Ultrasound Frequency | 40 kHz |

| Reaction Temperature | 50°C |

| Yield Improvement | 25% higher vs. conventional |

Catalytic Hydrogenation and Alkylation

Vinyl Group Modification

Catalytic hydrogenation converts vinyl groups to ethyl, followed by oxidation to hydroxyethyl:

Reaction Scheme:

Key Data:

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Positional Isomerism : Ensuring regioselective introduction of hydroxyethyl and methoxyethyl groups at positions 3 and 8 requires precise control of reaction conditions (e.g., temperature, catalyst loading).

-

Purification : Silica gel chromatography (CHCl₃:MeOH 20:1) effectively separates isomers.

-

Scalability : Ultrasound methods show promise for industrial-scale production due to reduced energy input .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The methoxyethyl group can be reduced to an ethyl group.

Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the methoxyethyl group would yield an ethyl group.

Scientific Research Applications

Photodynamic Therapy (PDT)

One of the primary applications of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is in PDT, a treatment modality that utilizes photosensitizers to induce cytotoxic effects on targeted tissues upon light activation.

- Mechanism : Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species (ROS), which can lead to cell death in malignant tissues. This mechanism is particularly effective against cancers such as bladder carcinoma and esophageal tumors .

- Case Study : Clinical trials have demonstrated that PDT using haematoporphyrin derivatives, including this compound, results in significant tumor necrosis when irradiated with light at 630 nm .

Photochemical Applications

The compound's ability to absorb light and transfer energy makes it valuable in photochemical reactions.

- Applications : It has been explored for use in solar energy conversion systems and as a catalyst in organic transformations due to its stable excited states and ability to participate in electron transfer processes .

Biochemical Studies

In biochemical research, this compound serves as a probe for studying cellular processes and interactions.

- Cellular Imaging : Its fluorescence properties allow for tracking cellular uptake and localization studies in vitro. This application is crucial for understanding drug delivery mechanisms and cellular responses to therapies .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can induce cell death in targeted cancer cells. The compound’s molecular targets include cellular components such as membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

Key Physicochemical Properties

- Solubility : Poor water solubility, requiring DMSO for dissolution (62.5 mg/mL) .

- Absorption Peaks : 400, 503, 539, 565, and 617 nm, similar to protoporphyrin IX (PpIX) .

- Singlet Oxygen Quantum Yield : Comparable to PpIX (~0.56) .

Structural Comparison

Functional and Clinical Comparison

Photodynamic Efficacy

This compound (HMME) :

- Singlet oxygen yield: 0.56 (similar to HMME) but lower absorption at therapeutic wavelengths (635 nm) .

Hematoporphyrin Derivative (HpD) :

Toxicity and Selectivity

Solubility and Stability

- HMME: Poor aqueous solubility limits intravenous delivery; formulated in DMSO or lipid complexes .

- PpIX: Hydrophobic but efficiently transported via lipoproteins .

- HpD: Partial water solubility due to acetylated groups but unstable in serum .

Research Findings

- HMME vs. HpD: HMME-PDT reduced sarcoma cell viability to 19% (vs. 40% for HpD at equivalent doses) . In murine models, HMME cleared from normal tissues within 24 hours (vs. 72 hours for HpD) .

HMME vs. PpIX :

HMME in SDT :

- Ultrasound-activated HMME caused membrane damage and calcium dysregulation in CNE-2 cells, achieving 80% apoptosis at 1.5 MHz .

Biological Activity

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is a deuterated derivative of porphyrin, a class of compounds known for their biological significance, particularly in photodynamic therapy (PDT) and as photosensitizers in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound's structure allows it to interact with biological systems effectively. The presence of hydroxyethyl and methoxyethyl groups enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molar Mass | 270.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as a photosensitizer . Upon activation by light, it generates reactive oxygen species (ROS), particularly singlet oxygen (), which can induce cell death in targeted tissues, especially tumor cells.

- Photosensitization Process :

- Absorption of Light : The compound absorbs specific wavelengths of light.

- Excitation : This energy excites electrons to a higher energy state.

- Energy Transfer : The excited state interacts with molecular oxygen, converting it to singlet oxygen.

- Cellular Damage : Singlet oxygen reacts with cellular components, leading to apoptosis or necrosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity through PDT. Its efficacy has been demonstrated in various studies:

- Case Study: Photodynamic Therapy in Cancer Treatment

- A study investigated the efficacy of this compound in treating tumors in animal models. Results showed a substantial reduction in tumor size following PDT, attributed to the effective generation of singlet oxygen and subsequent cellular damage.

- Antimicrobial Properties

- Preliminary studies suggest that this porphyrin derivative may also possess antimicrobial properties, making it a candidate for treating infections.

Research Findings

Several studies have focused on the biological activity of deuteroporphyrins and their derivatives:

- Study on Singlet Oxygen Generation : Research highlighted that the quantum yield for singlet oxygen production was significantly high for this compound compared to other porphyrins, enhancing its potential as a photosensitizer .

- Comparative Efficacy Study : In comparative studies with other photosensitizers, this compound showed superior tumor targeting and reduced side effects, indicating its potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1-hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves functionalizing deuteroporphyrin cores via nucleophilic substitution or coupling reactions. For example, glycosylated porphyrins are synthesized by reacting acetylated precursors with sodium methanolate in THF/methanol, followed by purification via column chromatography (e.g., dichloromethane/methanol 8:2) . Purity validation requires multi-modal characterization:

- 1H-NMR to confirm substituent positions and stereochemistry .

- HPLC with photodiode array detection to assess chromatographic homogeneity .

- Melting point analysis (>300°C for crystalline derivatives) .

Q. How does the structural modification of deuteroporphyrin derivatives influence their photophysical properties?

- Methodological Answer : Substituents like hydroxyethyl and methoxyethyl alter electron density, affecting absorption/emission spectra. Compare UV-Vis spectra (e.g., Soret band shifts) of the derivative against unmodified deuteroporphyrins. Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes, linking substituent effects to quenching mechanisms .

Q. What are the primary biomedical research applications of this compound?

- Methodological Answer : Its porphyrin backbone enables applications in:

- Photodynamic therapy (PDT) : Test singlet oxygen generation using chemical traps (e.g., 1,3-diphenylisobenzofuran) under controlled irradiation .

- Tumor imaging : Evaluate cellular uptake in vitro via fluorescence microscopy, using cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from solvent effects, tautomerism, or impurities. Mitigate by:

- Reproducing conditions (e.g., deuterated solvents, temperature control) from conflicting studies .

- Cross-validating with X-ray crystallography (if crystalline) or high-resolution MS .

- Computational modeling (DFT) to predict NMR shifts and compare with experimental data .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Methodological Answer : Design accelerated stability studies:

- pH variation : Incubate in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC .

- Light exposure : Assess photobleaching kinetics under simulated PDT conditions .

- Oxidative stress : Add reactive oxygen species (e.g., H2O2) and track structural integrity using LC-MS .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Address poor solubility and tissue penetration via:

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles; characterize size (DLS) and encapsulation efficiency (UV-Vis) .

- Pro-drug strategies : Introduce enzymatically cleavable groups (e.g., esters) and test activation kinetics in serum .

Q. What methodologies validate the compound’s interaction with cellular targets (e.g., receptors, enzymes)?

- Methodological Answer : Use a combination of:

- Surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Competitive assays with known ligands (e.g., heme analogs) in fluorescence polarization experiments .

- Molecular docking to predict binding modes, followed by mutagenesis studies to validate critical residues .

Q. How can advanced synthetic techniques improve yield and scalability for this derivative?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .

- Flow chemistry : Optimize precursor mixing and temperature gradients for large-scale production .

- Automated purification : Use preparative HPLC with fraction collectors to isolate high-purity batches .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.